N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a 4,6-dimethyl-2-oxopyridinone core. This compound is structurally designed for applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent, given the prevalence of oxadiazole and pyridinone moieties in such therapeutics.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYUKVOGHWVBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
Synthesis
The synthesis of the compound involves multiple steps including the formation of the 1,2,4-oxadiazole ring and subsequent modifications to introduce the pyridine moiety. The synthesis pathway typically includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the fluorophenyl groups.
- Final acetamide formation via acylation processes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzamides substituted with quinoline-linked 1,2,4-oxadiazoles have shown promising fungicidal activities against various pathogens. The compound's structural similarity suggests potential efficacy against fungi such as Sclerotinia sclerotiorum and Alternaria solani.
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| This compound | TBD | TBD |
| Control Drug (e.g., Quinoxyfen) | 77.8% | 14.19 |
Toxicity Studies
Toxicity assessments in model organisms such as zebrafish embryos have been employed to evaluate the safety profile of similar compounds. For example, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic. This raises concerns regarding the safety of this compound in therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as fluorine enhances biological activity. The following trends have been observed:
- Fluorination increases lipophilicity and potentially enhances interaction with biological targets.
- Oxadiazole and pyridine rings contribute to the overall stability and activity of the compound.
Case Study 1: Antifungal Activity
A study investigated a series of oxadiazole derivatives for their antifungal properties against Sclerotinia sclerotiorum. The results indicated that compounds with similar structures to this compound exhibited inhibition rates ranging from 47% to 86%, suggesting potential for development into effective antifungal agents.
Case Study 2: Toxicity Assessment
In another investigation focusing on zebrafish embryos, several derivatives were assessed for acute toxicity. Compounds with similar functional groups demonstrated varying toxicity levels; thus highlighting the importance of structural modifications in mitigating adverse effects while retaining biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide
- Structural Differences : Replaces fluorine with chlorine on the oxadiazole phenyl group and substitutes the terminal fluorophenyl with an isopropylphenyl group.
- Bioactivity: Chlorophenyl derivatives often exhibit stronger enzyme inhibition due to enhanced electron-withdrawing effects, though fluorine’s smaller size may improve target selectivity.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83)
- Structural Differences: Incorporates a chromen-4-one and pyrazolopyrimidine core instead of oxadiazole-pyridinone.
- Key Data :
Heterocyclic Core Modifications
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
Methodological Approaches to Similarity Assessment
- Structural Similarity : Computed using Tanimoto coefficients (e.g., 0.75–0.85 for halogenated analogs).
- Functional Similarity : Evaluated via bioactivity profiling (e.g., IC50 values against COX-2 or TNF-α).
- Limitations : Structural analogs may share high similarity in silico but diverge in vivo due to metabolically labile substituents.
Q & A
Q. How does this compound compare to structurally similar acetamide derivatives in terms of metabolic stability?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) and compare half-life (t1/2) to derivatives like N-(4-acetylphenyl)-thienopyrimidine-acetamide. Fluorine atoms typically reduce CYP-mediated oxidation, but methyl groups on pyridinone may increase metabolic clearance. Use QSAR models to correlate logP and topological polar surface area (TPSA) with stability .
Experimental Design
Q. What in vivo models are appropriate for evaluating neuroprotective or anticancer activity?
- Methodological Answer : For neuroprotection, use MPTP-induced Parkinson’s models in rodents, measuring tyrosine hydroxylase levels. For anticancer activity, employ xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg, IP). Monitor toxicity via serum ALT/AST and compare to fluorophenyl-diazepine analogs, which showed reduced hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
